AMN082

Description

Structure

3D Structure

Properties

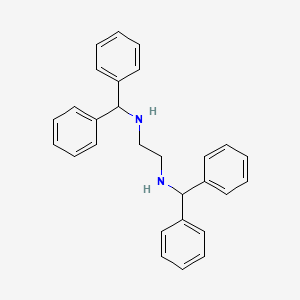

Molecular Formula |

C28H28N2 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

N,N'-dibenzhydrylethane-1,2-diamine |

InChI |

InChI=1S/C28H28N2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-30H,21-22H2 |

InChI Key |

DTZDSNQYNPNCPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4 |

solubility |

1.7 [ug/mL] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of AMN082: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMN082, or N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride, has been a pivotal pharmacological tool in the exploration of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). As the first selective, orally active, and brain-penetrant allosteric agonist for this receptor, this compound has significantly advanced our understanding of mGluR7's role in the central nervous system.[1][2][3] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with mGluR7, the subsequent intracellular signaling cascades, and its effects on neurotransmission. It also addresses the complexities of its in vivo pharmacology, including metabolic fate and potential off-target activities.

Core Mechanism: Allosteric Agonism of mGluR7

This compound's primary mechanism of action is its function as a positive allosteric modulator and direct agonist of the mGluR7 receptor.[2][3][4][5] Unlike orthosteric agonists that bind to the glutamate binding site on the extracellular Venus flytrap domain, this compound binds to a distinct allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[2][5][[“]] This binding event directly activates the receptor, inducing a conformational change that initiates intracellular signaling, even in the absence of glutamate.[2] Chimeric receptor studies have confirmed that the binding site for this compound resides within the transmembrane region of mGluR7.[2]

This allosteric activation has been demonstrated to have little to no effect on the binding affinity of orthosteric ligands.[2] this compound exhibits potent and selective agonism for mGluR7 over other mGluR subtypes and various ionotropic glutamate receptors.[2][5]

Downstream Signaling Pathways

Activation of mGluR7 by this compound initiates a cascade of intracellular events, primarily through its coupling with Gi/o proteins.[[“]][7] This leads to the inhibition of adenylyl cyclase, a key enzyme in the production of cyclic adenosine (B11128) monophosphate (cAMP). The resulting decrease in intracellular cAMP levels is a hallmark of mGluR7 activation.[2][5]

Beyond cAMP inhibition, this compound has been shown to modulate several other critical signaling pathways:

-

MAPK/ERK Pathway: this compound treatment has been demonstrated to influence the phosphorylation state of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it can lead to a reduction in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] This modulation of the ERK1/2 pathway is implicated in the regulation of protein synthesis.[4][8] In other contexts, such as in neural progenitor cells, this compound has been shown to promote proliferation and differentiation through the activation of JNK and ERK signaling pathways.[9]

-

PI3K/Akt Pathway: Activation of mGluR7 by agonists can also trigger the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is associated with cell survival and neuroprotection.[[“]]

-

eIF4E-Mediated Protein Synthesis: A significant consequence of the this compound-induced reduction in ERK1/2 phosphorylation is the subsequent decrease in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[4][8] This leads to a repression of protein synthesis, a mechanism that has been shown to be independent of the Fragile X Mental Retardation Protein (FMRP).[4][8]

Signaling Pathway of this compound at mGluR7

Caption: Signaling cascade initiated by this compound binding to mGluR7.

Effects on Neurotransmission

This compound's activation of the predominantly presynaptic mGluR7 leads to significant modulation of neurotransmitter release.

-

Inhibition of Glutamate Release: In cerebrocortical nerve terminals, this compound has been shown to inhibit the evoked release of glutamate.[10] This effect is mediated by the reduction of Ca2+ entry through voltage-dependent Ca2+ channels, a consequence of the inhibition of the adenylyl cyclase/protein kinase A (PKA) pathway.[10]

-

Modulation of GABA and Glutamate in the Nucleus Accumbens: Systemic or direct administration of this compound into the nucleus accumbens has been found to decrease extracellular GABA levels while increasing extracellular glutamate.[11] This suggests a complex regulatory role for mGluR7 in balancing inhibitory and excitatory transmission in this brain region.

-

No Direct Effect on Dopamine (B1211576) Release: Studies have indicated that this compound does not directly alter dopamine levels in the nucleus accumbens.[11]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro assays.

| Parameter | Value | Cell System | Assay | Reference |

| EC50 | 64 - 290 nM | Mammalian cells expressing mGluR7 | cAMP accumulation & GTPγS binding | [2][5] |

| EC50 | 64 ± 32 nM | CHO cells expressing mGluR7 | cAMP accumulation | |

| Stimulation | 167 ± 8% (at 3 µM) | CHO cells expressing mGluR7 | GTPγ35S binding (relative to L-glutamate) | |

| Selectivity | >10 µM (EC50) | Cells expressing other mGluR subtypes and ionotropic glutamate receptors | Functional assays | [2][11] |

Experimental Protocols

GTPγ35S Binding Assay

This assay is a functional measure of G-protein activation following receptor agonism.

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the mGluR7 subtype.[2]

-

Incubation: Membranes are incubated in a buffer containing GDP, GTPγ35S (a non-hydrolyzable GTP analog), and varying concentrations of this compound.

-

Reaction: Upon receptor activation by this compound, the Gα subunit exchanges GDP for GTPγ35S.

-

Separation: The reaction is terminated, and membrane-bound GTPγ35S is separated from the unbound nucleotide, typically by rapid filtration.

-

Quantification: The amount of bound GTPγ35S is quantified using liquid scintillation counting, providing a measure of G-protein activation.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation.

-

Cell Culture: CHO cells stably expressing the mGluR7 subtype are cultured to an appropriate density.[2]

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Stimulation: Cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

Lysis and Detection: Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) techniques.

Experimental Workflow for Assessing this compound's Effect on Protein Synthesis

Caption: Workflow for studying this compound's impact on protein synthesis.

In Vivo Considerations and Off-Target Effects

While this compound is a potent and selective mGluR7 agonist in vitro, its in vivo effects are more complex.

-

Metabolism: this compound is rapidly metabolized in vivo to N-benzhydrylethane-1,2-diamine (Met-1).[1] This major metabolite has been shown to have physiologically relevant binding affinity for the serotonin (B10506) transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET).[1] This suggests that some of the observed in vivo effects of this compound administration may be attributable to its metabolite's action on monoaminergic systems.[1]

-

mGluR7-Independent Effects: Some in vivo studies have reported that certain effects of this compound, such as wake arousal and hypothermia, are also observed in mGluR7 knockout mice.[12] This provides further evidence for off-target actions contributing to its overall pharmacological profile.

-

Receptor Internalization: this compound can induce the rapid internalization (endocytosis) of mGluR7, which may influence the duration and nature of receptor signaling and contribute to functional antagonism over time.[[“]][13]

Conclusion

This compound's primary mechanism of action is the direct allosteric agonism of the metabotropic glutamate receptor 7. This interaction, occurring at the transmembrane domain, triggers Gi/o-protein-mediated signaling cascades, leading to the inhibition of adenylyl cyclase and modulation of key pathways such as the MAPK/ERK and PI3K/Akt pathways. A significant downstream consequence is the repression of protein synthesis via reduced phosphorylation of eIF4E. This compound also exerts a powerful modulatory effect on neurotransmission, notably inhibiting presynaptic glutamate release. However, for researchers and drug development professionals, it is crucial to consider the in vivo complexities of this compound, including its rapid metabolism to a monoaminergically active compound and evidence of mGluR7-independent effects. A thorough understanding of both its on-target and potential off-target mechanisms is essential for the accurate interpretation of experimental results and for guiding the development of future mGluR7-targeted therapeutics.

References

- 1. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. consensus.app [consensus.app]

- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound promotes the proliferation and differentiation of neural progenitor cells with influence on phosphorylation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabotropic glutamate 7 receptor agonist this compound inhibits glutamate release in rat cerebral cortex nerve terminal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist this compound Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Off-target potential of this compound on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

AMN082: A Technical Guide to the Selective mGluR7 Allosteric Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AMN082 (N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride), a pivotal tool compound in the study of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). As the first identified selective allosteric agonist for this receptor, this compound has been instrumental in elucidating the physiological roles of mGluR7.[1][2] This guide details its mechanism of action, pharmacological properties, and the experimental protocols used for its characterization, while also addressing important considerations for its use in research, such as its metabolic profile and potential off-target effects.

Core Mechanism of Action

This compound is not a structural analog of glutamate and does not bind to the orthosteric site (the glutamate binding site) located in the extracellular domain of the receptor.[1][3][4] Instead, it acts as an allosteric agonist, directly activating the receptor by binding to a distinct site located within the transmembrane (TM) heptahelical domain.[1][3][4][[“]] This activation mimics the effects of orthosteric agonists.[2]

Upon binding, this compound induces a conformational change in the mGluR7 receptor, leading to the activation of coupled intracellular Gi/o proteins. This initiates a signaling cascade characterized by the inhibition of adenylyl cyclase, resulting in a potent reduction of cyclic AMP (cAMP) accumulation, and the stimulation of GTPγS binding.[1][3][[“]] This mechanism is fundamental to mGluR7's role as a presynaptic autoreceptor and heteroreceptor, modulating the release of neurotransmitters like glutamate and GABA.[6][7]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Efficacy of this compound at mGluR7

| Assay Type | Cell Line | Parameter | Value | Efficacy Comparison |

|---|---|---|---|---|

| cAMP Accumulation Inhibition | Mammalian cells expressing mGluR7 | EC₅₀ | 64 - 290 nM[1][3][8] | Superior to L-glutamate, comparable to L-AP4[1][3] |

| GTPγ³⁵S Binding Stimulation | Membranes from CHO-C4 cells expressing mGluR7b | EC₅₀ | 64 ± 32 nM[9] | 167 ± 8% stimulation relative to L-glutamate max[1] |

Table 2: Selectivity Profile of this compound

| Receptor Target | Assay Type | Concentration | Activity |

|---|---|---|---|

| Other mGluR Subtypes (1-6, 8) | Functional Assays | ≤ 10 µM | No appreciable activating or inhibitory effects[1][3] |

| Selected Ionotropic GluRs | Functional Assays | ≤ 10 µM | No appreciable activating or inhibitory effects[1][3] |

| 30+ Other CNS Targets | Radioligand Displacement | 1 µM | No significant binding interaction[9] |

Table 3: In Vivo and Metabolic Properties | Property | Species | Administration | Dose | Finding | | :--- | :--- | :--- | :--- | :--- | | Oral Activity & Brain Penetrance | Rats, Mice | Oral (p.o.) | 10-14 mg/kg | Readily passes the blood-brain barrier[1][10] | | Metabolism | Rat Liver Microsomes | In Vitro | N/A | Rapid metabolism (t₁/₂ < 1 min) to Met-1[11] | | Metabolite (Met-1) Off-Target Affinity | In Vitro Binding | N/A | SERT (323 nM), DAT (3020 nM), NET (3410 nM)[11] | | Parent (this compound) Off-Target Affinity | In Vitro Binding | N/A | NET (1385 nM)[11] |

Note: The rapid metabolism of this compound into N-benzhydrylethane-1,2-diamine (Met-1), a metabolite with significant affinity for monoamine transporters, complicates the interpretation of in vivo studies.[11] The observed behavioral effects of this compound administration may be a composite of mGluR7 agonism and monoamine reuptake inhibition.[7][11]

Key Experimental Protocols

The characterization of this compound relies on established biochemical and physiological assays. Detailed below are the generalized methodologies for key experiments.

Protocol 1: GTPγ³⁵S Binding Assay

This assay measures the activation of G-proteins coupled to the mGluR7 receptor.

-

Membrane Preparation: CHO cells stably expressing the mGluR7b receptor are harvested and homogenized in a buffer to isolate cell membranes via centrifugation.

-

Assay Buffer: Membranes are resuspended in an assay buffer containing GDP, MgCl₂, NaCl, and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Incubation: Varying concentrations of this compound are added to the membrane suspension and incubated to allow for receptor binding and G-protein activation. Non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

Termination & Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters. The amount of membrane-bound [³⁵S]GTPγS is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated, and concentration-response curves are generated to determine EC₅₀ and maximal stimulation values.

Protocol 2: cAMP Accumulation Assay

This assay quantifies the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase.

-

Cell Culture: Mammalian cells transfected to express mGluR7 are cultured in appropriate media.

-

Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, adenylyl cyclase is stimulated using forskolin, and the cells are simultaneously treated with varying concentrations of this compound.

-

Lysis & Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.

-

Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP levels is calculated for each this compound concentration to generate an EC₅₀ value.

Protocol 3: In Vivo Hormone Measurement

This protocol assesses the physiological effect of this compound on the hypothalamic-pituitary-adrenal (HPA) axis.

-

Animal Dosing: Wild-type and mGluR7 knockout (mGluR7⁻/⁻) mice are orally administered either vehicle or this compound (e.g., 6 mg/kg).[8]

-

Blood Collection: At a specified time point post-administration (e.g., 1 hour), blood samples are collected.

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Hormone Quantification: Plasma concentrations of stress hormones like corticosterone (B1669441) and ACTH are measured using commercially available radioimmunoassay (RIA) kits.[1]

-

Analysis: Hormone levels are compared between vehicle- and this compound-treated groups in both wild-type and knockout mice to confirm that the observed effect is mGluR7-dependent.[1]

Visualized Workflows and Relationships

Visual diagrams help clarify the complex processes involved in this compound characterization and its dual mechanism of action in vivo.

Conclusion

This compound remains a seminal discovery for CNS research, providing a selective chemical probe to investigate the function of mGluR7.[1] Its characterization as a potent, brain-penetrant allosteric agonist has enabled studies linking mGluR7 to stress, anxiety, and depression.[1][3][11] However, for drug development professionals and scientists interpreting in vivo data, it is critical to consider the compound's pharmacokinetic limitations, namely its rapid conversion to a monoaminergic-active metabolite.[11] Future research may focus on developing analogs with improved metabolic stability to dissect the distinct contributions of mGluR7 agonism to complex behaviors, building on the foundational knowledge established with this compound.

References

- 1. pnas.org [pnas.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. consensus.app [consensus.app]

- 6. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist this compound Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uni-regensburg.de [uni-regensburg.de]

- 11. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AMN082

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMN082, with the chemical name N,N′-dibenzhydrylethane-1,2-diamine, is a pioneering pharmacological tool in neuroscience research.[1] It is the first selective allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2] MGluR7 is a presynaptic G protein-coupled receptor that plays a crucial role in the regulation of neurotransmission.[3][4] this compound's unique mechanism of action, binding to an allosteric site within the transmembrane domain of the mGluR7 receptor, has opened new avenues for investigating the physiological and pathological roles of this receptor in the central nervous system.[3][5][6] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing its signaling pathways.

Pharmacokinetics

This compound is characterized by its oral activity and ability to penetrate the blood-brain barrier, making it a valuable tool for in vivo studies.[4][5][6][7] However, its pharmacokinetic profile is significantly influenced by rapid metabolism.

Absorption and Distribution

Following oral administration, this compound is readily absorbed and distributed to the brain. Studies in rodents have demonstrated significant brain tissue concentrations within an hour of oral dosing.[6][7]

Metabolism and Elimination

A critical aspect of this compound's pharmacokinetics is its rapid metabolism in rat liver microsomes, with a half-life of less than one minute.[2] This metabolic process yields a major active metabolite, N-benzhydrylethane-1,2-diamine (Met-1).[2] This metabolite has its own distinct pharmacological profile, notably interacting with monoamine transporters.[2] The rapid metabolism of the parent compound and the activity of its metabolite are important considerations when interpreting in vivo data from studies using this compound.[2]

Quantitative Pharmacokinetic Data

| Parameter | Species | Dose | Route | Value | Time Point | Reference |

| Brain Concentration | Rat | 10 mg/kg | p.o. | 0.29 µmol/kg | 1 hour | [6][7] |

| Brain Concentration | Mouse | 14 mg/kg | p.o. | 0.62 µmol/kg | 1 hour | [6][7] |

| Half-life (in vitro) | Rat Liver Microsomes | N/A | N/A | < 1 min | N/A | [2] |

Pharmacodynamics

This compound acts as a potent and selective allosteric agonist at the mGluR7 receptor.[5] Its activation of the receptor leads to a cascade of downstream signaling events that modulate neuronal activity.

Mechanism of Action

This compound binds to a site on the mGluR7 receptor distinct from the orthosteric glutamate-binding site.[3][5] This allosteric binding event triggers a conformational change in the receptor, leading to the activation of associated G proteins, specifically Gαi/o.[3] This, in turn, inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5][6]

Downstream Signaling

The activation of mGluR7 by this compound has been shown to modulate several key intracellular signaling pathways. Notably, it leads to a reduction in the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and eukaryotic translation initiation factor 4E (eIF4E).[8][9][10] This modulation of protein synthesis pathways may underlie some of the observed in vivo effects of this compound.[8][9]

In Vitro and In Vivo Effects

In vitro, this compound potently inhibits cAMP accumulation and stimulates GTPγS binding in cells expressing mGluR7.[5][6] In vivo, administration of this compound has been shown to have antidepressant-like effects and to modulate the release of stress hormones.[5][6] It also affects neurotransmitter release, leading to a decrease in GABA and an increase in glutamate in the nucleus accumbens.[11] It is important to note that some of the in vivo effects of this compound may be attributed to its active metabolite, Met-1, which exhibits affinity for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.[2]

Quantitative Pharmacodynamic Data

| Parameter | Assay | Cell Line/System | Value (EC50/K_i) | Reference |

| Potency | cAMP Accumulation Inhibition | CHO cells expressing h-mGluR7b | 64 ± 32 nM | [6] |

| Potency | GTPγS Binding Stimulation | CHO cells expressing mGluR7 | 64-290 nM | [4][5] |

| Metabolite Binding Affinity (Met-1) | Serotonin Transporter (SERT) | In vitro binding assay | 323 nM | [2] |

| Metabolite Binding Affinity (Met-1) | Dopamine Transporter (DAT) | In vitro binding assay | 3020 nM | [2] |

| Metabolite Binding Affinity (Met-1) | Norepinephrine Transporter (NET) | In vitro binding assay | 3410 nM | [2] |

| Parent Compound Binding Affinity (this compound) | Norepinephrine Transporter (NET) | In vitro binding assay | 1385 nM | [2] |

Experimental Protocols

cAMP Accumulation Assay

This assay is used to determine the ability of this compound to inhibit the production of cAMP following the activation of mGluR7, which is coupled to the inhibitory G protein, Gαi.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR7b receptor are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Assay Initiation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing fluorescence or luminescence detection.[12]

-

Data Analysis: The concentration-response curve for this compound is plotted, and the EC50 value is calculated, representing the concentration of this compound that produces 50% of its maximal inhibitory effect.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to mGluR7 by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.[13]

-

Membrane Preparation: Membranes are prepared from cells stably expressing the mGluR7 receptor.[6]

-

Assay Buffer: The assay is performed in a buffer containing GDP to ensure that G proteins are in an inactive state at baseline.

-

Incubation: The cell membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS.[13]

-

Reaction Termination and Filtration: The binding reaction is stopped, and the mixture is filtered through a filter plate to separate the membrane-bound [35S]GTPγS from the unbound nucleotide.[13]

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of this compound to determine the EC50 value for G protein activation.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters, such as GABA and glutamate, in specific brain regions of freely moving animals following the administration of this compound.

-

Animal Model: Typically, adult male rats are used.

-

Surgery: A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) and secured to the skull. Animals are allowed to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the systemic or local administration of this compound.

-

Neurotransmitter Analysis: The concentrations of GABA and glutamate in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline concentrations.

Signaling Pathways and Experimental Workflows

This compound-Mediated mGluR7 Signaling

Caption: this compound allosterically activates mGluR7, leading to Gαi/o-mediated inhibition of adenylyl cyclase and downstream signaling pathways.

Experimental Workflow for In Vitro Potency Determination

Caption: Workflow for determining the in vitro potency of this compound using cAMP accumulation and GTPγS binding assays.

Potential Off-Target Effects via Metabolite Met-1

Caption: The rapid metabolism of this compound to Met-1 introduces potential off-target effects through binding to monoamine transporters.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uni-regensburg.de [uni-regensburg.de]

- 8. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]

- 10. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]

- 11. uni-regensburg.de [uni-regensburg.de]

- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

A Technical Guide to AMN082: Discovery, Development, and Application as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabotropic glutamate (B1630785) receptor 7 (mGluR7) has long been a challenging target for pharmacological intervention due to a lack of selective tool compounds. The discovery of N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride (B599025) (AMN082) marked a significant breakthrough, providing the first selective agonist for this receptor.[1][2][3] this compound is a potent, orally active, and brain-penetrant allosteric agonist that directly activates mGluR7 signaling.[1][4][5][6] This guide provides an in-depth overview of the discovery and development of this compound, its mechanism of action, pharmacological profile, and its critical role as a research tool for exploring the function of mGluR7 in the central nervous system (CNS).

Discovery and Development

Prior to the identification of this compound, research into the specific roles of mGluR7 was hampered by the absence of selective pharmacological tools.[1][2] Existing compounds lacked the necessary selectivity to distinguish mGluR7 activity from other metabotropic glutamate receptors, particularly others in Group III (mGluR4, mGluR6, mGluR8).

The discovery of this compound was the result of high-throughput screening of chemical libraries to identify novel modulators of mGluR7.[7] Unlike traditional orthosteric ligands that bind to the same site as the endogenous ligand glutamate, this compound was found to act at an allosteric site.[1][[“]] This means it binds to a different location on the receptor protein, inducing a conformational change that leads to receptor activation.[1]

Key developmental milestones for this compound include:

-

Identification as an Allosteric Agonist: It was characterized as a direct agonist that activates mGluR7 signaling via an allosteric site located within the transmembrane (TM) domain of the receptor.[1][5][6]

-

High Selectivity: Extensive profiling demonstrated that this compound has high selectivity for mGluR7 over other mGluR subtypes and various ionotropic glutamate receptors.[1][4]

-

In Vivo Activity: this compound was shown to be orally bioavailable and capable of crossing the blood-brain barrier, making it an invaluable tool for in vivo studies in animal models.[1][5][6]

Mechanism of Action

This compound functions as a selective allosteric agonist of the mGluR7 receptor.[3] mGluR7 is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G-proteins (Gi/o).[[“]][9]

The signaling cascade initiated by this compound binding includes:

-

Binding to the Transmembrane Domain: Chimeric receptor studies confirmed that this compound's binding site is within the heptahelical transmembrane region, distinct from the extracellular glutamate-binding domain.[1][5]

-

G-Protein Activation: This binding event stabilizes an active conformation of the receptor, leading to the activation of Gi/o proteins.

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9]

-

Modulation of Downstream Pathways: The reduction in cAMP influences various downstream signaling pathways, including the ERK1/2 and eIF4E pathways, which can repress protein synthesis.[9][10] this compound has also been shown to trigger PI3K/Akt and MAPK/ERK1/2 pathways associated with cell survival.[[“]][11]

-

Presynaptic Inhibition: As mGluR7 is predominantly located on presynaptic terminals, its activation by this compound typically leads to the inhibition of neurotransmitter release, including both glutamate and GABA.[12]

It is important to note that this compound acts as a direct agonist and does not require the presence of glutamate to activate the receptor.[1] Furthermore, it has little to no effect on the binding affinity of orthosteric ligands.[1][5][6]

Pharmacological Profile

The pharmacological characteristics of this compound have been defined through a variety of in vitro assays. The data highlights its potency and selectivity for mGluR7.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation Inhibition | CHO cells expressing mGluR7 | EC₅₀ | 64 - 290 nM | [1][4][6] |

| GTPγS Binding Stimulation | CHO cells expressing mGluR7 | EC₅₀ | 64 - 290 nM | [1][4] |

| GTPγS Binding Stimulation | CHO mGluR7 cells | Efficacy | 167 ± 8% (relative to L-glutamate) | [1] |

Table 2: Selectivity Profile of this compound

| Receptor/Transporter | Binding Affinity / Activity | Note | Reference |

| mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, mGluR6, mGluR8 | No appreciable activating or inhibitory effects up to 10 μM | High selectivity within the mGluR family | [1][6] |

| Ionotropic Glutamate Receptors | No appreciable effects up to 10 μM | Selective over iGluRs | [1][6] |

| Norepinephrine Transporter (NET) | 1385 nM (Kᵢ) | Off-target activity of parent compound | [2] |

| Serotonin Transporter (SERT) | 323 nM (Kᵢ) | Activity of major metabolite (Met-1) | [2] |

| Dopamine Transporter (DAT) | 3020 nM (Kᵢ) | Activity of major metabolite (Met-1) | [2] |

| Norepinephrine Transporter (NET) | 3410 nM (Kᵢ) | Activity of major metabolite (Met-1) | [2] |

Note on Metabolism: It is crucial for researchers to consider that this compound is rapidly metabolized in vivo (t½ < 1 min in rat liver microsomes) to a major metabolite, N-benzhydrylethane-1,2-diamine (Met-1).[2][11] This metabolite has significant affinity for monoamine transporters (SERT, DAT, NET), which may contribute to the observed in vivo behavioral effects of this compound administration.[2][11] Therefore, interpreting in vivo data requires caution, as effects may not be solely mediated by mGluR7.[2][13]

Key Experimental Protocols

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor of interest.

-

Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating G-protein signaling via the mGluR7 receptor.

-

Materials:

-

Membranes from CHO cells stably expressing the human mGluR7 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.

-

Guanosine diphosphate (B83284) (GDP).

-

[³⁵S]GTPγS (radioligand).

-

This compound and other test compounds.

-

Scintillation vials and fluid.

-

-

Protocol:

-

Thaw cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

-

Add a final concentration of 10 µM GDP to the membrane suspension.

-

In a 96-well plate, add varying concentrations of this compound. Include wells for basal activity (buffer only) and non-specific binding (with excess unlabeled GTPγS).

-

Add the membrane/GDP mixture to each well.

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine EC₅₀ and Emax values.

-

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream consequence of Gi/o protein activation.

-

Objective: To quantify the inhibitory effect of this compound on forskolin-stimulated cAMP production in cells expressing mGluR7.

-

Materials:

-

CHO cells stably expressing the mGluR7 receptor.

-

Assay medium (e.g., DMEM with 1 mM IBMX, a phosphodiesterase inhibitor).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound and other test compounds.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Protocol:

-

Plate cells in a suitable multi-well format and allow them to grow to near confluency.

-

On the day of the assay, replace the culture medium with assay medium.

-

Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Stimulate the cells by adding a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Lyse the cells according to the detection kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the data as a percentage of the forskolin-stimulated response and use non-linear regression to calculate the IC₅₀ value for this compound.

-

Signaling Pathways and Experimental Workflows

This compound-Mediated mGluR7 Signaling

The following diagram illustrates the primary signaling pathway activated by this compound at the presynaptic terminal.

References

- 1. pnas.org [pnas.org]

- 2. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]

- 11. researchgate.net [researchgate.net]

- 12. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

AMN082: A Technical Guide to its Interaction with the Metabotropic Glutamate Receptor Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate (B1630785) receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] These receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[1][2] mGluR7, a member of the Group III mGluRs, is predominantly located on presynaptic terminals, where it functions as an autoreceptor to inhibit neurotransmitter release.[3][4] The development of selective pharmacological tools is essential to unravel the specific physiological and pathological roles of mGluR subtypes. AMN082 (N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride) has emerged as a pioneering molecule in this field, being the first selective allosteric agonist for mGluR7.[1][5] This technical guide provides an in-depth overview of this compound's interaction with the mGluR family, focusing on its pharmacological properties, the signaling pathways it modulates, and the key experimental methodologies used for its characterization.

Pharmacological Profile of this compound

This compound is a potent and selective agonist of the mGluR7 receptor.[4][6] It exerts its effects through a novel allosteric binding site within the transmembrane domain of the receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds.[3][4] This allosteric mechanism allows this compound to directly activate the receptor, even in the absence of glutamate.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the potency, efficacy, and selectivity of this compound.

Table 1: In Vitro Potency of this compound at mGluR7

| Assay Type | Cell Line | Species | EC50 (nM) | Reference |

| cAMP Accumulation Inhibition | CHO | Human | 64 ± 32 | [3] |

| GTPγS Binding | CHO | Human | 290 | [4][6] |

| GTPγS Binding | Mammalian Cells | Not Specified | 64 - 290 | [6][7] |

Table 2: Selectivity Profile of this compound across mGluR Subtypes

| mGluR Subtype | Agonist/Antagonist Activity (up to 10 µM) | Reference |

| Group I (mGluR1, mGluR5) | No appreciable activating or inhibitory effects | [3][4] |

| Group II (mGluR2, mGluR3) | No appreciable activating or inhibitory effects | [3][4] |

| Group III (mGluR4, mGluR6, mGluR8) | No appreciable activating or inhibitory effects | [3][4] |

Table 3: In Vivo Pharmacokinetic Parameters of this compound

| Species | Dose | Route of Administration | Brain Concentration (1 hr post-dose) | Reference |

| Rat | 10 mg/kg | Oral | 0.29 µmol/kg | [8] |

| Mouse | 14 mg/kg | Oral | 0.62 µmol/kg | [8] |

Note: this compound is known to be rapidly metabolized in vivo, with a half-life of less than 1 minute in rat liver microsomes. Its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1), has shown affinity for monoamine transporters.[9][10]

Signaling Pathways Modulated by this compound

Activation of mGluR7 by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to Gαi/o proteins.[6] This leads to the inhibition of adenylyl cyclase activity and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[3][4]

Caption: this compound-mediated mGluR7 signaling pathway.

Recent studies have also elucidated downstream effects of mGluR7 activation on protein synthesis. The activation of mGluR7 by this compound has been shown to repress protein synthesis by reducing the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and eukaryotic translation initiation factor 4E (eIF4E).[11]

Key Experimental Methodologies

The characterization of this compound's interaction with mGluR7 has relied on a variety of in vitro and in vivo experimental techniques. Detailed below are the methodologies for two key in vitro assays.

cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in mGluR7 signaling.

Experimental Protocol:

-

Cell Culture: Stably transfected Chinese Hamster Ovary (CHO) cells expressing human mGluR7b are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

-

Assay Buffer Preparation: An assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) is prepared to prevent the degradation of cAMP.

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing a fluorescent or luminescent reporter.

-

Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by this compound is calculated, and an EC50 value is determined from the concentration-response curve.

Caption: Workflow for a cAMP accumulation assay.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Experimental Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing mGluR7.

-

Assay Buffer: An assay buffer is prepared containing GDP, MgCl₂, and NaCl.

-

Reaction Mixture: In a 96-well plate, the cell membranes are incubated with varying concentrations of this compound and a fixed concentration of GDP.

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated binding of [³⁵S]GTPγS.

-

Termination of Reaction: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding of [³⁵S]GTPγS is calculated, and the EC50 and Emax values for this compound are determined from the concentration-response curve.

Caption: Workflow for a GTPγS binding assay.

In Vivo Pharmacology and Preclinical Significance

This compound is orally active and penetrates the blood-brain barrier, making it a valuable tool for in vivo studies.[4][8] Administration of this compound in rodents has been shown to modulate stress-related behaviors and hormone levels in an mGluR7-dependent manner.[3][8] For instance, oral administration of this compound has been demonstrated to increase plasma corticosterone (B1669441) and ACTH levels in wild-type mice, an effect that is absent in mGluR7 knockout mice.[8] Furthermore, this compound has been investigated for its effects on locomotor activity and in models of drug sensitization.[6][12] While this compound has been instrumental in elucidating the in vivo functions of mGluR7, it is important to consider its rapid metabolism and the potential off-target effects of its metabolites when interpreting in vivo data.[9]

Conclusion

This compound stands as a landmark compound in the study of metabotropic glutamate receptors, providing researchers with the first selective allosteric agonist for mGluR7. Its well-characterized in vitro pharmacological profile, coupled with its in vivo activity, has significantly advanced our understanding of the role of mGluR7 in synaptic transmission, neuronal plasticity, and complex behaviors. The detailed methodologies and signaling pathways described in this guide offer a comprehensive resource for scientists and drug development professionals working to further explore the therapeutic potential of targeting the mGluR7 receptor.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist this compound Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uni-regensburg.de [uni-regensburg.de]

- 4. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]

- 12. This compound, a metabotropic glutamate receptor 7 allosteric agonist, attenuates locomotor sensitization and cross-sensitization induced by cocaine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of AMN082: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMN082, or N,N'-dibenzhydrylethane-1,2-diamine, is a pioneering pharmacological tool as the first selective allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2][3] Its discovery has been instrumental in elucidating the physiological roles of mGluR7, a receptor implicated in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used for its characterization. A crucial aspect of this compound's pharmacology is its rapid in vivo metabolism, which significantly influences its biological effects and is a key consideration in the interpretation of preclinical data.

Core Compound Data: this compound

| Parameter | Value | Reference |

| IUPAC Name | N,N'-Bis(diphenylmethyl)-1,2-ethanediamine dihydrochloride | [4] |

| Molecular Formula | C28H30Cl2N2 | [4] |

| Molecular Weight | 465.46 g/mol | [4] |

| Target | Metabotropic glutamate receptor 7 (mGluR7) | [1][2][3] |

| Mechanism of Action | Selective positive allosteric modulator (PAM) and direct agonist | [1][2][3] |

| Binding Site | Allosteric site within the transmembrane (7TM) domain | [2] |

Structure-Activity Relationship (SAR) of this compound and Analogs

A comprehensive, publicly available SAR study detailing systematic modifications of the this compound scaffold and the corresponding effects on mGluR7 potency and selectivity is limited. However, key insights can be drawn from the parent compound and the SAR of other mGluR7 allosteric modulators.

The symmetrical structure of this compound, with two benzhydryl groups attached to an ethylenediamine (B42938) linker, is crucial for its activity. The lipophilic nature of the benzhydryl moieties likely facilitates crossing the blood-brain barrier.

A critical aspect of this compound's SAR is its metabolic profile. In vivo, this compound undergoes rapid N-debenzylation to form its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1).[3] This metabolite exhibits significantly reduced activity at mGluR7 but gains affinity for monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[3] This off-target activity of the metabolite complicates the interpretation of in vivo studies with this compound, as the observed effects may not be solely attributable to mGluR7 activation.

While specific SAR data on this compound analogs is scarce, studies on other mGluR7 allosteric modulators, such as VU0155094 and VU0422288, highlight the importance of the chemical scaffold in determining potency and selectivity across group III mGluRs.[5] For instance, modifications to the peripheral aryl moieties and the core structure of these compounds led to significant changes in their activity at mGluR4, mGlu7, and mGluR8.[5]

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | Parameter | Value (nM) | Reference |

| cAMP Accumulation Inhibition | CHO cells expressing h-mGluR7b | EC50 | 64 ± 32 | [6] |

| GTPγS Binding Stimulation | Membranes from CHO cells expressing mGluR7b | EC50 | 290 | [2] |

Table 2: In Vitro Activity of this compound and its Metabolite (Met-1) at Monoamine Transporters

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

| This compound | Norepinephrine Transporter (NET) | 1385 | [3] |

| Met-1 | Serotonin Transporter (SERT) | 323 | [3] |

| Met-1 | Dopamine Transporter (DAT) | 3020 | [3] |

| Met-1 | Norepinephrine Transporter (NET) | 3410 | [3] |

Signaling Pathways and Mechanism of Action

This compound activates mGluR7, a Gαi/o-coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] This is a primary mechanism for its modulation of neuronal activity. The activation of the G-protein is also evidenced by the stimulation of GTPγS binding in cell membrane preparations.[2]

Recent studies have elucidated a further downstream signaling cascade involving the mitogen-activated protein kinase (MAPK) pathway. Specifically, this compound-mediated activation of mGluR7 has been shown to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8] This, in turn, leads to a decrease in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), ultimately resulting in the repression of protein synthesis.[7][8]

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the production of cAMP in cells expressing mGluR7.

Principle: mGluR7 is a Gi/o-coupled receptor, and its activation inhibits adenylyl cyclase, the enzyme responsible for cAMP synthesis. In the assay, adenylyl cyclase is first stimulated with forskolin (B1673556) to increase basal cAMP levels. The addition of an mGluR7 agonist like this compound will then cause a dose-dependent decrease in cAMP levels.

Detailed Methodology (composite protocol):

-

Cell Culture: CHO-K1 cells stably co-transfected with rat mGluR7 cDNA and a cAMP-responsive luciferase reporter gene are cultured in appropriate media supplemented with G418 for selection.[9]

-

Cell Plating: Cells are seeded into 96- or 384-well plates and incubated overnight to allow for attachment.

-

Compound Preparation: A serial dilution of this compound is prepared in a suitable assay buffer.

-

Assay Procedure:

-

The cell culture medium is removed, and cells are washed with a pre-warmed buffer.

-

Cells are pre-incubated with varying concentrations of this compound for 5-10 minutes.[10]

-

A fixed concentration of forskolin (e.g., 1-10 µM, to be optimized for the cell line) is added to all wells to stimulate adenylyl cyclase.[10]

-

The plates are incubated for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.[11]

-

-

Detection:

-

Data Analysis: The decrease in cAMP levels or luciferase signal is plotted against the concentration of this compound to determine the EC50 value.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor of interest upon agonist binding.

Principle: In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is proportional to the extent of G-protein activation.[13][14]

Detailed Methodology (composite protocol):

-

Membrane Preparation: Membranes are prepared from cells stably expressing mGluR7.[6]

-

Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl2, NaCl, and GDP.

-

Assay Procedure:

-

In a 96-well plate, cell membranes are incubated with varying concentrations of this compound in the assay buffer.

-

The reaction is initiated by the addition of [35S]GTPγS.

-

The plate is incubated at 30°C for a specific time (e.g., 30-60 minutes) with gentle shaking.[15]

-

-

Termination and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

The filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The amount of [35S]GTPγS binding is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.[16]

Conclusion

This compound remains a valuable pharmacological tool for investigating the function of mGluR7. Its mechanism as a selective allosteric agonist that modulates downstream signaling pathways, including the inhibition of cAMP production and the repression of protein synthesis via the ERK1/2-eIF4E axis, is well-characterized. However, a significant caveat in its use, particularly in vivo, is its rapid metabolism to a monoamine transporter inhibitor. This metabolic instability underscores a critical point in its structure-activity relationship and necessitates careful consideration in the design and interpretation of studies utilizing this compound. The lack of a comprehensive public SAR study on this compound analogs highlights an area for future research to develop more stable and selective mGluR7 modulators for therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. uni-regensburg.de [uni-regensburg.de]

- 3. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]

- 9. Development of a functional reporter gene HTS assay for the identification of mGluR7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]

- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Foundational Research on AMN082: A Technical Guide on its Effects on Stress and Anxiety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on AMN082, a selective allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). It details the compound's mechanism of action, its complex effects on stress and anxiety, and the key experimental findings that have shaped our understanding of its therapeutic potential and limitations. This document is intended for an audience with a strong background in neuroscience, pharmacology, and drug development.

Introduction

This compound (N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride) emerged as the first selective, orally active, and brain-penetrable allosteric agonist for the mGluR7 receptor.[1][2][3] This compound has been a critical pharmacological tool for investigating the physiological roles of mGluR7, a receptor implicated in the modulation of stress-related psychiatric disorders.[3] However, the interpretation of its in vivo effects is complicated by its rapid metabolism into a monoaminergic agent.[2] This guide synthesizes the core research on this compound, presenting its biochemical properties, signaling pathways, and its behavioral effects in preclinical models of stress and anxiety.

Mechanism of Action and Biochemical Profile

This compound acts as a positive allosteric modulator and direct agonist at the mGluR7 receptor, binding to a site within the transmembrane domain, distinct from the orthosteric glutamate binding site.[3] This allosteric activation leads to the canonical signaling cascade associated with group III mGluRs.

In Vitro Pharmacology

This compound demonstrates potent and selective agonist activity at the mGluR7 receptor in various in vitro assays. A key characteristic is its ability to inhibit cyclic adenosine (B11128) monophosphate (cAMP) accumulation and stimulate guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS) binding.

| Assay | Parameter | Value (nM) | Cell Line | Reference |

| cAMP Accumulation | EC50 | 64 - 290 | CHO cells expressing mGluR7 | [3] |

| GTPγS Binding | EC50 | 64 - 290 | CHO cells expressing mGluR7 | [3][4] |

Table 1: In Vitro Potency of this compound at mGluR7

Metabolism and Off-Target Effects

A critical aspect of this compound's pharmacology is its rapid metabolism in vivo. In rat liver microsomes, this compound has a very short half-life (< 1 minute) and is converted to a major metabolite, N-benzhydrylethane-1,2-diamine (Met-1).[2] This metabolite has been shown to have physiologically relevant binding affinities for monoamine transporters, a characteristic not prominent in the parent compound. This finding suggests that the in vivo behavioral effects of this compound may be a composite of mGluR7 activation and monoamine transporter inhibition.[2]

| Compound | Target | Binding Affinity (nM) | Reference |

| This compound | NET | 1385 | [2] |

| Met-1 | SERT | 323 | [2] |

| DAT | 3020 | [2] | |

| NET | 3410 | [2] |

Table 2: Binding Affinities of this compound and its Metabolite (Met-1) at Monoamine Transporters

Signaling Pathways

The activation of mGluR7 by this compound initiates intracellular signaling cascades that modulate neuronal excitability and protein synthesis.

G-protein Coupling and cAMP Inhibition

As a group III mGluR, mGluR7 is coupled to the inhibitory G-protein (Gαi/o). Upon activation by this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is a primary mechanism by which mGluR7 activation reduces neuronal excitability.

Regulation of Protein Synthesis via ERK1/2 and eIF4E

Recent studies have elucidated a pathway through which this compound can repress protein synthesis. Activation of mGluR7 by this compound leads to a reduction in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][5] This, in turn, decreases the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of cap-dependent translation.[1][5] This mechanism appears to be independent of Fragile X Messenger Ribonucleoprotein (FMRP).[1][5]

Effects on Stress and Anxiety: Preclinical Evidence

The effects of this compound on stress and anxiety-related behaviors have been investigated in various rodent models. The results are complex, likely reflecting the dual action of this compound and its primary metabolite.

Modulation of Stress Hormones

This compound has been shown to elevate plasma levels of the stress hormones corticosterone (B1669441) and adrenocorticotropic hormone (ACTH) in an mGluR7-dependent manner in wild-type mice, an effect not observed in mGluR7 knockout mice.[3]

| Hormone | Treatment | Fold Change vs. Vehicle | Mouse Strain | Reference |

| Corticosterone | This compound (6 mg/kg, p.o.) | ~2-fold increase | C57BL/6 | [6] |

| ACTH | This compound (6 mg/kg, p.o.) | ~2-fold increase | C57BL/6 | [6] |

Table 3: Effect of this compound on Plasma Stress Hormone Levels

Behavioral Models of Anxiety

The anxiolytic-like effects of this compound have been assessed using standard behavioral paradigms such as the elevated plus maze (EPM).

Experimental Protocol: Elevated Plus Maze (EPM)

The EPM is a plus-shaped apparatus with two open and two enclosed arms, elevated from the floor. Rodents naturally prefer the enclosed arms, and an increase in the time spent and entries into the open arms is interpreted as an anxiolytic-like effect.

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated (e.g., 50 cm) from the floor.

-

Procedure: Animals are placed in the center of the maze facing an open arm and allowed to explore for a set duration (e.g., 5 minutes).

-

Drug Administration: this compound is typically administered intraperitoneally (i.p.) at doses ranging from 2.5 to 5 mg/kg, 30-60 minutes before the test.[7]

-

Measures: The primary measures are the percentage of time spent in the open arms and the number of entries into the open arms.

In a study investigating anxiety-like behavior during ethanol (B145695) and morphine withdrawal, this compound (2.5 and 5 mg/kg) was found to decrease withdrawal-induced anxiety-like behavior in the EPM test in rats.[7]

Models of Fear and Memory

This compound's effects on fear learning and memory have been evaluated using the passive avoidance (PA) and fear conditioning paradigms.

Experimental Protocol: Passive Avoidance (PA) Task

The PA task assesses fear-motivated learning and memory. Animals learn to avoid an environment where they previously received an aversive stimulus (e.g., a mild footshock).

-

Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a footshock.

-

Training (Acquisition): The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild footshock is delivered.

-

Testing (Retention): 24 hours later, the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.

-

Drug Administration: this compound has been administered i.p. at doses of 1.25, 2.5, and 5 mg/kg at different stages (pre-acquisition, pre-consolidation, or pre-retrieval) to assess its effect on different phases of memory.[7]

One study found that this compound at a dose of 5 mg/kg significantly decreased the step-through latency in the PA task, suggesting an impairment of long-term memory for the aversive event.[7]

Experimental Protocol: Fear Conditioning

In this paradigm, an animal learns to associate a neutral conditioned stimulus (CS; e.g., a tone) with an aversive unconditioned stimulus (US; e.g., a footshock). Fear is typically measured by the amount of "freezing" behavior (complete immobility except for respiration).

-

Training: The animal is placed in a conditioning chamber and presented with one or more CS-US pairings.

-

Testing: At a later time (e.g., 24 hours), the animal is re-exposed to the conditioning context (contextual fear) or to the CS in a novel context (cued fear), and freezing behavior is quantified.

-

Drug Administration: this compound has been administered prior to the training or testing phase to evaluate its effects on the acquisition and expression of conditioned fear.

Studies have shown that local injections of this compound into the medial prefrontal cortex had no effect on the extinction of conditioned fear, suggesting regional specificity of its effects.[8]

Summary and Future Directions

This compound has been an invaluable tool for probing the function of the mGluR7 receptor in the central nervous system. The foundational research highlights its potent and selective allosteric agonist activity at mGluR7, leading to the inhibition of cAMP and the modulation of protein synthesis pathways involving ERK1/2 and eIF4E.

The in vivo effects of this compound on stress and anxiety are complex and require careful interpretation due to its rapid metabolism to a monoamine transporter inhibitor. While some studies suggest anxiolytic-like properties, others indicate a potential for memory impairment and an increase in stress hormone levels.

Future research should focus on developing mGluR7 agonists with improved metabolic stability to dissect the specific contributions of mGluR7 activation from the off-target effects of metabolites. Furthermore, a more detailed investigation into the downstream signaling pathways and their cell-type-specific effects will be crucial for understanding the full therapeutic potential of targeting mGluR7 for stress and anxiety-related disorders. The use of more sophisticated behavioral paradigms that can differentiate between different aspects of anxiety and cognition will also be essential in clarifying the behavioral profile of novel mGluR7 modulators.

References

- 1. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]

- 2. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of the metabotropic glutamate receptor7 (mGlu7) allosteric agonist, this compound, on fear learning and memory and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of muscimol and this compound injections into the medial prefrontal cortex on the expression and extinction of conditioned fear in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

AMN082 Experimental Protocols for In Vitro Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of AMN082, a selective allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). The following sections outline the mechanism of action of this compound, present key quantitative data, and offer step-by-step methodologies for essential cell-based assays.

Mechanism of Action

This compound acts as a potent and selective agonist at the mGluR7 receptor, binding to an allosteric site within the transmembrane domain.[1][2] This activation is independent of the orthosteric glutamate binding site.[3] Upon binding, this compound triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. As a member of the Group III mGluRs, mGluR7 is coupled to inhibitory G proteins (Gi/o).[3][4] Activation of mGluR7 by this compound consequently leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][5] Furthermore, this compound stimulates the binding of guanosine (B1672433) triphosphate (GTP) to G proteins, which can be measured using GTPγS binding assays.[1][2][5] Downstream of G protein activation, this compound has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, and influence protein synthesis through ERK1/2 and eIF4E signaling.[3][4][6]

Quantitative Data Summary

The following table summarizes the reported in vitro potency and efficacy of this compound from various studies. These values are crucial for designing experiments and interpreting results.

| Assay Type | Cell Line/Preparation | Parameter | Value | Reference |

| cAMP Accumulation Inhibition | Mammalian cells expressing mGluR7 | EC50 | 64 - 290 nM | [1][2][5] |

| GTPγS Binding Stimulation | Membranes from cells expressing mGluR7 | EC50 | 64 - 290 nM | [1][2][5] |

| Selectivity vs. other mGluRs | Various cell lines expressing other mGluR subtypes | EC50 | >10 µM | [5] |

| Glutamate Release Inhibition | Rat cerebral cortex synaptosomes | Concentration for effect | 1 µM | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

Herein are detailed protocols for key in vitro assays to characterize the activity of this compound.

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP in cells expressing mGluR7.

Materials:

-

CHO cells stably expressing human mGluR7 (CHO-mGluR7)

-

Cell culture medium (e.g., DMEM/F12) with necessary supplements

-

This compound stock solution (in DMSO)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Assay buffer (e.g., HBSS with HEPES and BSA)

Protocol:

-

Cell Culture: Culture CHO-mGluR7 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells and seed them into 96-well or 384-well assay plates at a predetermined optimal density. Allow cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin (a potent activator of adenylyl cyclase) in assay buffer.

-

Assay Procedure: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the desired concentrations of this compound to the wells. c. Pre-incubate the cells with this compound for 15-30 minutes at 37°C. d. Add forskolin to all wells (except for the basal control) to stimulate cAMP production. A typical final concentration is 1-10 µM. e. Incubate for an additional 15-30 minutes at 37°C.

-